molecular formula C59H102O6 B1241931 [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate

Cat. No.: B1241931
M. Wt: 907.4 g/mol
InChI Key: NNCCJKNBYUHUAL-QRHSWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. This specific triglyceride contains three distinct fatty acids: hexadec-9-enoic acid (16:1(9Z)), icos-11-enoic acid (20:1(11Z)), and icosa-5,8,11,14-tetraenoic acid (20:4(5Z,8Z,11Z,14Z)). It is found in human blood and plays a role in various metabolic processes .

Properties

Molecular Formula

C59H102O6

Molecular Weight

907.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate

InChI

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,31,34,40,43,56H,4-15,17-18,20,22-23,29-30,32-33,35-39,41-42,44-55H2,1-3H3/b19-16-,24-21-,27-25-,28-26-,34-31-,43-40-/t56-/m1/s1

InChI Key

NNCCJKNBYUHUAL-QRHSWZDZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or an enzyme like lipase, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of triglycerides often involves the use of biotechnological methods, including microbial fermentation and enzymatic processes. These methods are preferred due to their efficiency and environmental friendliness. The fatty acids required for the synthesis can be derived from natural sources or produced synthetically .

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate has several scientific research applications:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Studied for its potential impact on cardiovascular health and metabolic disorders.

    Industry: Utilized in the production of biofuels and biodegradable plastics.

Mechanism of Action

The mechanism of action of [(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and free fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or incorporated into cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
  • TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
  • TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))

Uniqueness

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination influences its behavior in biological systems and its reactivity in chemical processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate
Reactant of Route 2
Reactant of Route 2
[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropan-2-yl] (Z)-icos-11-enoate

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